molecular formula C25H19ClN2O4S B2376333 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-76-5

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

Cat. No. B2376333
CAS RN: 422273-76-5
M. Wt: 478.95
InChI Key: PVSRGZMNYPBZIP-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic compound made of two fused six-membered rings, a benzene ring and a pyrimidine ring. The quinazoline core is substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a phenacylsulfanyl group, and a carboxylate ester group . These functional groups could potentially engage in various chemical reactions .


Chemical Reactions Analysis

Quinazolines and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in condensation reactions, and undergo electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. They synthesized a series of compounds with antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in antimicrobial research (Desai, Shihora, & Moradia, 2007).

Myorelaxant Activity

  • Research on hexahydroquinoline derivatives, including methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, demonstrated their potential myorelaxant and potassium channel opening activities. This indicates the compound's utility in studies related to muscle relaxation and neuromuscular disorders (Gündüz et al., 2008).

Antimicrobial Agents

  • A series of quinazolinone and 4-thiazolidinone derivatives were synthesized and screened for their antibacterial and antifungal activities, showing the compound's relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cocrystal Formation

  • A study on the cocrystal formation of diastereoisomers of 1,4-dihydropyridine derivatives, including similar methyl quinoline carboxylates, revealed insights into their crystallographic properties. This is significant for understanding the physical and chemical properties of these compounds (Linden et al., 2006).

Molecular and Crystal Structures

  • Research on methyl tetrahydroquinoline carboxylates, structurally related to the compound , showed the synthesis and structural analysis of these compounds, contributing to the understanding of their chemical structure (Rudenko et al., 2013).

Optoelectronic and Charge Transport Properties

  • A study explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This type of research highlights the potential application of these compounds in materials science, particularly in the development of new electronic materials (Irfan et al., 2020).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by quinazoline derivatives . It could be explored for potential therapeutic applications, or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4S/c1-32-24(31)18-9-12-20-21(13-18)27-25(33-15-22(29)17-5-3-2-4-6-17)28(23(20)30)14-16-7-10-19(26)11-8-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSRGZMNYPBZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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